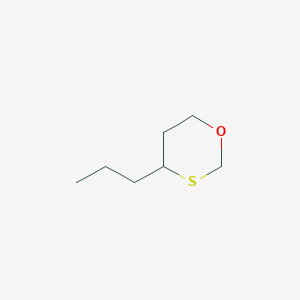

4-Propyl-1,3-oxathiane

Description

Significance of Sulfur- and Oxygen-Containing Heterocycles in Organic Chemistry

Heterocycles incorporating both sulfur and oxygen atoms are a significant class of organic molecules that command considerable attention from researchers. acs.orgbohrium.com These compounds are not merely chemical curiosities; they are integral components in numerous natural products, pharmaceutical agents, and advanced materials. openaccessjournals.comopenmedicinalchemistryjournal.com The presence of both a thioether and an ether linkage within a single cyclic system introduces unique electronic and steric properties, influencing the molecule's reactivity, conformation, and biological interactions. openmedicinalchemistryjournal.com

The synthesis of these heterocycles is a dynamic area of research, with chemists continuously developing novel and efficient strategies to construct these valuable scaffolds from accessible starting materials. acs.orgnih.gov Recent advancements have focused on greener and more sustainable synthetic routes, such as those employing visible-light-mediated reactions, which can be performed under mild, room-temperature conditions. bohrium.comnih.gov The versatility of these compounds is evident in their wide-ranging applications, including their use as flavor and fragrance agents, pesticides, and as key intermediates in the synthesis of more complex molecules. clockss.org

The 1,3-Oxathiane (B1222684) Ring System: Structural Peculiarities and Research Interest

The 1,3-oxathiane ring is a six-membered heterocycle containing an oxygen atom at position 1 and a sulfur atom at position 3. clockss.orgresearchgate.net This arrangement leads to distinct conformational behavior when compared to its symmetrical cousins, the 1,3-dioxanes (two oxygen atoms) and 1,3-dithianes (two sulfur atoms). researchgate.net The differing geometries of the ether (C-O-C) and thioether (C-S-C) fragments within the ring create a unique structural landscape. researchgate.net

Research has shown that the 1,3-oxathiane ring typically adopts a chair conformation. researchgate.net However, the presence and position of substituents can influence this preference, and the ring can participate in chair-to-twist-form transformations. researchgate.net The stability and reactivity of the ring are points of significant interest. For instance, the sulfur atom can be oxidized to form sulfoxides and sulfones, and the ring can be a target for nucleophilic substitution reactions. The stereochemistry of 1,3-oxathiane derivatives is also a critical area of study, as the spatial arrangement of substituents can dramatically affect the molecule's properties. clockss.org This has made them valuable as chiral auxiliaries in asymmetric synthesis. clockss.orgresearchgate.net

Scope and Current Research Focus on 4-Propyl-1,3-oxathiane and its Derivatives

The specific compound, this compound, and its substituted derivatives are primarily investigated for their significant sensory properties, particularly in the field of flavor and fragrance chemistry. researchgate.net One of the most well-known derivatives is cis-2-methyl-4-propyl-1,3-oxathiane, a key component responsible for the characteristic aroma of yellow passion fruit. researchgate.netnih.govresearchgate.net

Current research often focuses on the following areas:

Synthesis and Analysis: Developing efficient synthetic routes, including enantioselective methods, to produce specific stereoisomers of this compound derivatives. nih.govscilit.com The synthesis often involves the condensation of a γ-thioalcohol, such as 3-mercaptohexan-1-ol, with an aldehyde. clockss.orgresearchgate.net Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying these compounds in complex mixtures like wine and fruit juices. researchgate.net

Flavor Chemistry: Investigating the occurrence and formation of these compounds in natural products. For example, cis-2-methyl-4-propyl-1,3-oxathiane has been identified in wines, likely formed from the reaction of 3-sulfanylhexan-1-ol and acetaldehyde (B116499). researchgate.net Understanding the relationship between the concentration of these compounds and the sensory profile of foods and beverages is a key objective. researchgate.net

While much of the research highlights derivatives like 2-methyl-4-propyl-1,3-oxathiane (B1203451), the foundational this compound structure serves as a key model for understanding the chemical and sensory behavior of this class of compounds.

Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₄OS | N/A |

| Molecular Weight | 146.25 g/mol | N/A |

| General Class | 1,3-Oxathiane | clockss.orgresearchgate.net |

Note: Specific physical and chemical data for the unsubstituted this compound is not widely published in the reviewed literature, which focuses more on its substituted derivatives.

Research Findings on a Key Derivative: 2-Methyl-4-propyl-1,3-oxathiane

| Finding | Details | Source(s) |

| Natural Occurrence | Identified as a key aroma component in yellow passion fruit and has also been detected in wines. | researchgate.netresearchgate.net |

| Synthesis | Can be synthesized via the reaction of 3-mercaptohexan-1-ol with acetaldehyde. Enantioselective syntheses have been developed to isolate specific stereoisomers. | nih.govresearchgate.netresearchgate.net |

| Stereoisomerism | Exists as cis and trans isomers, with the cis isomer often being the more significant contributor to the characteristic passion fruit aroma. The different enantiomers, such as (+)-cis and (-)-cis, possess distinct odor profiles. | researchgate.netresearchgate.net |

| Analytical Detection | Quantified in wine using Stable Isotope Dilution Assay (SIDA) with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

59323-75-0 |

|---|---|

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

4-propyl-1,3-oxathiane |

InChI |

InChI=1S/C7H14OS/c1-2-3-7-4-5-8-6-9-7/h7H,2-6H2,1H3 |

InChI Key |

ZEUDPRQNRPXDCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCOCS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Oxathianes and Substituted Analogues

Ring Formation via Condensation Reactions: Strategic Approaches

The construction of the 1,3-oxathiane (B1222684) ring system is frequently achieved through condensation reactions, which involve the formation of a new carbon-heteroatom bond to close the six-membered ring. These methods are valued for their efficiency and the ability to introduce a variety of substituents onto the oxathiane core.

Direct Acetalization and Thioacetalization using γ-Thioalcohols and Carbonyl Compounds

A primary and straightforward route to 1,3-oxathianes involves the acid-catalyzed condensation of a γ-thioalcohol (a molecule containing both a thiol and a hydroxyl group separated by three carbon atoms) with a carbonyl compound, such as an aldehyde or a ketone. This reaction proceeds through the formation of a hemiacetal and a hemithioacetal, followed by intramolecular cyclization and dehydration to yield the 1,3-oxathiane ring.

The efficiency of the direct acetalization and thioacetalization for synthesizing 1,3-oxathianes is highly dependent on the choice of catalyst and solvent. A variety of acid catalysts, including both Brønsted and Lewis acids, have been employed to promote this transformation. Common Brønsted acids include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) are also effective.

The selection of the solvent plays a crucial role in the reaction outcome, influencing reaction rates and equilibrium positions. Solvents that allow for the azeotropic removal of water, such as toluene (B28343) or benzene, are often favored to drive the reaction towards the formation of the 1,3-oxathiane product. The optimization of these conditions is critical to achieve high yields and selectivity, particularly when dealing with sensitive functional groups.

For instance, the synthesis of various 1,3-oxathiane derivatives has been achieved with high yields using solid acid catalysts like ZnAlMCM-41, which offer advantages in terms of reusability and environmental friendliness. rsc.org The choice of catalyst can also influence the stereochemical outcome of the reaction when chiral centers are present.

Table 1: Illustrative Catalysts and Solvents for 1,3-Oxathiane Synthesis

| Catalyst | Solvent | Typical Conditions | Reference |

| p-Toluenesulfonic acid | Toluene | Reflux with a Dean-Stark trap | General Knowledge |

| Zinc Chloride | Dichloromethane | Room Temperature | General Knowledge |

| ZnAlMCM-41 | Dichloromethane | Room Temperature to Reflux | rsc.org |

| Iodine | Solvent-free | Room Temperature | organic-chemistry.org |

The synthesis of 4-propyl-1,3-oxathiane and its derivatives specifically utilizes 3-mercapto-1-hexanol (B33394) as the γ-thioalcohol precursor. The propyl group at the 4-position of the final product originates from the carbon chain of this starting material. The reaction of 3-mercapto-1-hexanol with an appropriate aldehyde, such as acetaldehyde (B116499), in the presence of an acid catalyst, leads to the formation of 2-methyl-4-propyl-1,3-oxathiane (B1203451). nih.gov

An efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane has been developed, highlighting the importance of stereochemistry in fragrance applications. nih.gov This synthesis begins with the asymmetric conjugate addition of a thiol to trans-2-hexenal, which, after a cleavage step, provides the key intermediate, (R)-3-mercaptohexan-1-ol. nih.gov This chiral γ-thioalcohol is then cyclized with an aldehyde to furnish the desired enantiomerically enriched 1,3-oxathiane. nih.gov The use of a proline-derived organocatalyst was found to be effective in achieving high enantiomeric excess in the initial addition step. nih.gov

Table 2: Synthesis of (R)-3-Mercaptohexan-1-ol

| Thiol | Catalyst | Debenzylation Agent | Enantiomeric Excess (e.e.) | Overall Yield | Reference |

| Benzyl mercaptan | Proline-derived organocatalyst | Sodium naphthalenide | 84% | 32% | nih.gov |

| tert-Butyl mercaptan | Proline-derived organocatalyst | Not specified | Lower | Lower | nih.gov |

Cyclization through Nucleophilic Additions and Rearrangements

Beyond direct condensation, the 1,3-oxathiane ring can also be constructed through more complex pathways involving nucleophilic additions to activated species followed by cyclization, or through intramolecular rearrangements of suitably functionalized precursors.

A modern approach to the synthesis of 1,3-oxathianes involves the photoinduced radical cyclization of hydroxy-thiols with electron-poor acetylenes. This method, often referred to as a thiol-yne click reaction, proceeds via a radical mechanism. The reaction is typically initiated by a photoinitiator that, upon irradiation with UV light, generates a thiyl radical from the hydroxy-thiol.

This thiyl radical then adds to the electron-poor acetylene (B1199291), generating a vinyl radical intermediate. Subsequent intramolecular cyclization occurs, where the hydroxyl group attacks the vinyl sulfide (B99878) radical, followed by hydrogen abstraction to yield the 1,3-oxathiane ring. This method offers a powerful way to construct the heterocyclic ring under mild conditions and with high functional group tolerance. The regioselectivity of the cyclization can be controlled by the nature of the substituents on the acetylene and the hydroxy-thiol.

The Pummerer rearrangement is a well-established reaction in organosulfur chemistry that can be adapted for the intramolecular synthesis of 1,3-oxathianes. wikipedia.org This reaction typically involves the rearrangement of a sulfoxide (B87167) bearing an α-hydrogen in the presence of an activating agent, such as acetic anhydride. wikipedia.org

Formation of Fused Oxathiane–γ-Lactam Bicyclic Systems

The synthesis of complex molecular architectures that combine different heterocyclic rings is a significant area of organic chemistry. One such advanced methodology is the creation of fused oxathiane–γ-lactam bicyclic systems. These structures are notable for incorporating both an oxathiane ring and a lactam, a cyclic amide, into a single, rigid framework.

A key approach to these systems involves a stereoselective rearrangement of thiazolidine (B150603) derivatives. bohrium.comresearchgate.net This process often begins with readily available chiral starting materials, such as L-cysteine. bohrium.comrsc.org The reaction of L-cysteine with various aldehydes or ketones leads to the formation of thiazolidine derivatives. bohrium.comresearchgate.net These intermediates can then undergo a stereoselective conversion to yield chiral bicyclic products that possess two or three stereogenic centers. bohrium.comresearchgate.net

The proposed mechanism for the formation of the 1,3-oxathiane ring within this fused system involves the generation of a carbocation intermediate. rsc.org This carbocation is subsequently trapped intramolecularly by a hydroxyl group present in the molecule, acting as a nucleophile. rsc.org This cyclization step results in the formation of the 1,3-oxathiane ring fused to the γ-lactam system. rsc.org The stereochemistry of the final products is often confirmed through techniques such as 2D NMR and X-ray crystallography. rsc.org This methodology provides an efficient pathway to novel chiral, sulfur-containing bicyclic lactams that are valuable in asymmetric synthesis. bohrium.com

Targeted Functionalization and Derivatization Strategies

Once the 1,3-oxathiane ring is formed, its further functionalization allows for the introduction of various substituents, enabling the synthesis of a diverse range of derivatives.

Regioselective lithiation is a powerful tool for the functionalization of heterocyclic compounds. researchgate.netnih.gov The process involves the deprotonation of a specific carbon atom using a strong organolithium base, such as n-butyllithium, to form a lithiated intermediate. nih.govnih.gov This highly reactive organolithium species can then be "quenched" by reacting it with an electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at a specific position. researchgate.netnih.gov This strategy provides a direct method for introducing substituents onto the 1,3-oxathiane ring. The outcome of these reactions can be highly dependent on the electrophile used. nih.gov

The position of lithiation (the metalation site) on a heterocyclic ring is heavily influenced by the electronic and steric properties of existing substituents, particularly heteroatoms, and the choice of solvent. nih.govrsc.org Heterosubstituents can direct the organolithium base to a specific adjacent proton through coordination with the lithium ion, a phenomenon known as directed ortho-metalation. In the context of 1,3-oxathianes, the oxygen and sulfur atoms can influence the acidity of neighboring protons and direct the base to a specific site.

The solvent plays a crucial role in modulating the reactivity and structure of the organolithium reagent. nih.govmdpi.com Coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cation, increasing the basicity of the reagent and influencing the regiochemical outcome of the deprotonation. nih.gov In contrast, non-coordinating solvents such as hexane (B92381) or toluene can lead to different selectivities, often due to the aggregation state of the organolithium species. nih.govmdpi.com The choice of solvent can therefore be a critical parameter for controlling where the functionalization occurs on the 1,3-oxathiane framework. rsc.org

When the 1,3-oxathiane already contains stereocenters, such as the C4 position in this compound, lithiation and subsequent electrophilic quenching can lead to the formation of new stereocenters. The diastereoselectivity of this process—the preferential formation of one diastereomer over another—is of significant interest. The stereochemical course of the lithiation-trapping sequence can be highly dependent on the solvent. nih.gov For instance, in some systems, the use of coordinating solvents like THF can lead to an inversion of configuration at the lithiated carbon, while reactions in non-polar solvents like hexane may proceed with retention of configuration. nih.gov This control over the 3D arrangement of atoms is critical for the synthesis of stereochemically pure, complex molecules.

The sulfur atom in the 1,3-oxathiane ring is susceptible to oxidation, providing a pathway to synthesize the corresponding sulfoxides and sulfones. researchgate.net These oxidized derivatives have different electronic and steric properties and are valuable intermediates in organic synthesis. organic-chemistry.org

The oxidation of sulfides to sulfoxides (one oxygen atom added to sulfur) and then to sulfones (two oxygen atoms added to sulfur) can be achieved using a variety of oxidizing agents. organic-chemistry.org Common reagents for these transformations include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The selectivity of the oxidation—stopping at the sulfoxide stage or proceeding to the sulfone—can often be controlled by the choice of reagent and the reaction conditions, such as temperature and stoichiometry. organic-chemistry.org For example, using one equivalent of the oxidant often favors the formation of the sulfoxide, while an excess can lead to the sulfone.

| Oxidation Stage | Reagent Example | Product Functional Group |

| Sulfide to Sulfoxide | H₂O₂ (1 equiv.) | S=O |

| Sulfide to Sulfone | m-CPBA (excess) | O=S=O |

Regioselective Lithiation and Subsequent Electrophilic Quenching

Enantioselective Synthesis of Chiral 1,3-Oxathiane Frameworks

The synthesis of single enantiomers of chiral molecules is a central goal of modern organic chemistry, particularly for applications in fragrance and pharmaceutical industries. nih.govresearchgate.net Enantioselective synthesis aims to produce one enantiomer preferentially over the other.

A successful enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a key component of passion fruit aroma, has been reported. nih.govresearchgate.net This route begins with the asymmetric conjugate addition of a thiol to an α,β-unsaturated aldehyde, trans-2-hexenal. nih.gov This key step is mediated by a proline-derived organocatalyst, which establishes the chirality in the molecule. nih.govresearchgate.net The reaction sequence leads to the formation of the chiral precursor, (R)-3-mercaptohexan-1-ol, with high enantiomeric excess (84% e.e.). nih.gov This chiral alcohol-thiol can then be cyclized with an appropriate aldehyde equivalent to form the target chiral 1,3-oxathiane framework. nih.govresearchgate.net Such catalytic asymmetric methods are highly valuable as they allow for the efficient production of enantiomerically enriched products from achiral starting materials. nsf.gov

| Step | Reactants | Catalyst/Reagent | Product |

| 1 | Benzyl thiol, trans-2-hexenal | Proline-derived organocatalyst | Chiral thioether |

| 2 | Chiral thioether | Sodium naphthalenide | (R)-3-mercaptohexan-1-ol |

| 3 | (R)-3-mercaptohexan-1-ol | Acetaldehyde equivalent | (+)-cis-2-methyl-4-propyl-1,3-oxathiane |

Utilization of 1,3-Oxathianes as Chiral Auxiliaries in Asymmetric Syntheses

In the field of asymmetric synthesis, a chiral auxiliary is an organic compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of a new chiral center. sigmaaldrich.com This strategy is a cornerstone for producing enantiomerically pure compounds. sigmaaldrich.comresearchgate.net The auxiliary, which is itself chiral and enantiomerically pure, is covalently attached to a prochiral substrate. It then directs a subsequent chemical transformation, leading to a preponderance of one diastereomer over the other. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

1,3-Oxathiane derivatives have been effectively employed as chiral auxiliaries in various asymmetric transformations. acs.orgresearchgate.net These heterocycles can be prepared from readily available chiral starting materials, such as myrtenal, pulegone, or camphorsulfonic acid. acs.org The inherent conformational rigidity of the 1,3-oxathiane ring, combined with the steric and electronic influence of its substituents, provides a well-defined chiral environment to bias the facial selectivity of reactions at an attached prochiral center. acs.org

The primary application of chiral 1,3-oxathianes is in nucleophilic additions to carbonyl groups. acs.orgacs.org For instance, an acyl group can be attached to the C2 position of the 1,3-oxathiane ring. The resulting ketone, which is now part of a chiral system, undergoes diastereoselective addition of organometallic reagents. The chiral auxiliary steers the incoming nucleophile to one of the two faces of the carbonyl, resulting in the formation of a tertiary alcohol with high diastereomeric excess. Similarly, lithiated 2-substituted 1,3-oxathianes can act as chiral acyl anion equivalents, reacting with electrophiles like aldehydes and ketones with notable diastereoselectivity. acs.org

The table below summarizes representative transformations utilizing 1,3-oxathiane-based chiral auxiliaries, showcasing the high levels of stereocontrol that can be achieved.

| 1,3-Oxathiane Auxiliary Derivative | Reaction Type | Electrophile/Nucleophile | Observed Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|

| 2-Acyl-1,3-oxathiane from (+)-pulegone | Nucleophilic Addition (Grignard) | Methylmagnesium bromide | Up to 99:1 | acs.org |

| 2-Acyl-1,3-oxathiane from (+)-pulegone | Reduction | L-Selectride | 98:2 | acs.org |

| 2-Lithio-1,3-oxathiane from (1R)-(-)-myrtenal | Nucleophilic Addition | Benzaldehyde (B42025) | High (major equatorial product) | acs.org |

| 2-Acyl-1,3-oxathiane | Nucleophilic Addition | Various organometallic reagents | Generally high | acs.org |

Asymmetric Induction Mechanisms in Chiral 1,3-Oxathiane-Mediated Transformations

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of an unequal amount of stereoisomers. wikipedia.org In the context of 1,3-oxathiane auxiliaries, the high diastereoselectivity observed in their reactions is a direct result of a significant energy difference between the diastereomeric transition states. youtube.com The stereochemical outcome is dictated by the reaction pathway that proceeds through the lower-energy transition state. The primary mechanisms governing this selection are based on chelation control and non-covalent steric interactions. acs.orgresearchgate.net

A dominant mechanism for asymmetric induction in reactions involving 1,3-oxathianes is chelation control, particularly in reactions of α- or β-alkoxy carbonyl compounds. researchgate.net When a Lewis acidic metal is present (e.g., from an organolithium, Grignard reagent, or an added Lewis acid like TiCl₄ or SnCl₄), it can coordinate simultaneously with the oxygen atom of the 1,3-oxathiane ring and the oxygen of the attached carbonyl group. acs.orgresearchgate.net This coordination locks the conformation of the substrate into a rigid, six-membered, chair-like chelate ring. researchgate.net This rigid structure effectively blocks one face of the carbonyl group. Consequently, the nucleophile is forced to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer. researchgate.net For example, the reaction of lithiated 1,3-oxathianes with aldehydes is proposed to proceed through a transition state where the lithium cation is chelated by both the ring oxygen and the aldehyde oxygen, directing the stereochemical outcome. acs.org

In the absence of a strongly coordinating metal or when non-chelating Lewis acids (e.g., BF₃·OEt₂) are used, the stereochemical outcome is often rationalized by non-chelation models, such as the Felkin-Anh model. wikipedia.orgresearchgate.net In this scenario, the conformation of the transition state is determined by minimizing steric strain between the largest substituents and the incoming nucleophile. The nucleophile preferentially attacks the carbonyl carbon at an angle (the Bürgi-Dunitz angle) that avoids steric clashes with the largest groups adjacent to the chiral center, again leading to a predictable stereochemical result. wikipedia.org

The choice of reaction conditions, particularly the Lewis acid employed, can thus determine which mechanism prevails, sometimes allowing for selective access to different diastereomers from the same starting material.

The following table demonstrates the influence of different Lewis acids on the diastereoselectivity of the allylation of a chiral β-alkoxy N-tosyl imine, illustrating the principle of chelation versus non-chelation control, a concept directly applicable to 1,3-oxathiane systems.

| Substrate System Type | Lewis Acid | Control Mechanism | Major Product Stereochemistry | Typical Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|---|---|

| β-Alkoxy Imine + Allyl-TMS | SnCl₄ | Chelation | anti | 92:8 | researchgate.net |

| β-Alkoxy Imine + Allyl-TMS | Cu(OTf)₂ | Chelation | anti | 92:8 | researchgate.net |

| β-Alkoxy Imine + Allyl-TMS | AlCl₃ | Chelation | anti | 89:11 | researchgate.net |

| β-Alkoxy Aldehyde | BF₃·OEt₂ | Non-Chelation (Dipolar) | syn | - | researchgate.net |

In Depth Stereochemical and Conformational Analysis of 1,3 Oxathiane Systems

Fundamental Conformational Preferences of the 1,3-Oxathiane (B1222684) Ring

The conformational landscape of the 1,3-oxathiane ring is dominated by a chair-like arrangement, which minimizes torsional and angle strain. transformationtutoring.com However, the precise geometry and the energetic favorability of different conformers are dictated by the nature and position of substituents on the ring.

Extensive studies, including NMR spectroscopy and X-ray diffraction, have established that 1,3-oxathiane molecules predominantly adopt a chair conformation. researchgate.net In this conformation, substituents generally favor an equatorial orientation to minimize steric interactions. researchgate.nettransformationtutoring.com The energetic penalty for a substituent occupying an axial position, known as the 1,3-diaxial interaction, leads to a strong preference for the equatorial position, especially for bulky groups. youtube.comstudentdoctor.net For instance, in substituted cyclohexanes, an axial methyl group experiences steric strain from interactions with axial hydrogens at the C3 and C5 positions. youtube.com This principle also applies to 1,3-oxathiane systems, where alkyl substituents overwhelmingly prefer the equatorial position to avoid similar unfavorable steric clashes. researchgate.net

The presence of the heteroatoms in the 1,3-oxathiane ring introduces additional considerations. The differing bond lengths of C-O, C-S, and C-C, as well as the distinct van der Waals radii of oxygen and sulfur, lead to a puckering of the chair conformation that is different from that of cyclohexane.

While the chair form is the most stable, other flexible conformations such as the twist-boat, boat, and semi-chair also exist and are part of the dynamic equilibrium. researchgate.net These higher-energy conformations serve as intermediates in the process of ring inversion, where one chair conformation converts to another. libretexts.org The energy barriers for these interconversions are influenced by the substitution pattern on the ring. For example, severe steric interactions, such as syn-axial 2,4- or 2,6-dimethyl interactions, can destabilize the chair conformation to such an extent that the molecule may predominantly exist in a twist form. researchgate.net The interconversion between these forms is a rapid process at room temperature, but can be studied using techniques like variable temperature NMR.

Spectroscopic Elucidation of Stereochemistry and Dynamics

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the three-dimensional structure and dynamic behavior of 1,3-oxathiane derivatives. researchgate.netacs.orgacs.orgcdnsciencepub.com

NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule, allowing for the determination of both configuration (the spatial arrangement of atoms) and conformation (the dynamic three-dimensional shape). researchgate.netacs.orgacs.org

¹H NMR Spectroscopy: The chemical shifts and coupling constants of protons in the 1,3-oxathiane ring are highly sensitive to their spatial orientation. Axial and equatorial protons exhibit distinct chemical shifts, with axial protons generally resonating at a different frequency than their equatorial counterparts. Furthermore, the magnitude of the coupling constant between adjacent protons (vicinal coupling) depends on the dihedral angle between them, as described by the Karplus relationship. This allows for the differentiation between cis and trans isomers and the assignment of substituent positions. For example, in 2,6-dimethyl-4-propyl-1,3-oxathiane and 2,4-dimethyl-6-propyl-1,3-oxathiane, the configurations of the stereoisomers were assigned by assessing NMR data, including chemical shifts of the methyl groups and coupling constants. acs.org

¹³C NMR Spectroscopy: The chemical shift of a carbon atom is influenced by its hybridization and the electronic environment. In 1,3-oxathiane systems, the chemical shifts of the ring carbons can provide valuable information about the ring conformation and substituent effects. cdnsciencepub.com For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbon due to steric compression, an effect that is useful in conformational analysis. Detailed analysis of ¹³C NMR spectra has been instrumental in corroborating conformational equilibria previously determined by proton NMR studies. cdnsciencepub.com

¹⁷O NMR Spectroscopy: Oxygen-17 NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can be a valuable probe for studying the electronic environment of the oxygen atom in the 1,3-oxathiane ring. northwestern.edunih.gov The chemical shift of ¹⁷O is sensitive to factors such as hydrogen bonding and conjugation. While its application to 1,3-oxathianes is not extensively documented, it holds potential for providing unique insights into the electronic structure of these molecules. The chemical shifts for ¹⁷O can span a wide range, making it a sensitive indicator of the local environment. northwestern.edu

Below is a representative table of expected NMR chemical shift ranges for 4-propyl-1,3-oxathiane, based on general principles and data for similar structures.

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | H-2 (axial) | ~4.5 - 5.0 | Deshielded by both O and S atoms. |

| H-2 (equatorial) | ~4.0 - 4.5 | Generally upfield from axial H-2. | |

| H-4, H-5, H-6 | ~1.5 - 4.0 | Complex region with overlapping signals. Specific shifts depend on axial/equatorial position and proximity to heteroatoms. | |

| Propyl Group | ~0.9 - 1.6 | Typical aliphatic region. | |

| ¹³C | C-2 | ~70 - 80 | Influenced by both O and S. |

| C-4 | ~35 - 45 | Affected by the propyl substituent. | |

| C-5 | ~25 - 35 | Generally the most shielded ring carbon. | |

| C-6 | ~65 - 75 | Influenced by the O atom. | |

| ¹⁷O | O-1 | Broad Range | Highly dependent on experimental conditions and molecular environment. |

Variable temperature (VT) NMR is a powerful technique for studying dynamic processes such as ring inversion in 1,3-oxathianes. ox.ac.uk At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum is an average of the spectra of the individual conformers. As the temperature is lowered, the rate of interconversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the individual conformers begin to broaden and then resolve into separate signals at even lower temperatures. oxinst.com By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational equilibrium. st-andrews.ac.uk This provides quantitative information about the energy differences between the conformers and the energy barrier to their interconversion.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures in the solid state. researchgate.netnih.gov It provides precise three-dimensional coordinates of atoms, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation. nih.gov For saturated six-membered heterocyclic rings like the 1,3-oxathiane system, single-crystal X-ray analysis is the most reliable technique for establishing the solid-state conformation. researchgate.net

While a specific crystal structure for this compound is not detailed in readily available literature, studies on related derivatives provide critical insights into the preferred conformations of the 1,3-oxathiane ring. For instance, X-ray crystallographic data has been successfully obtained for newly synthesized 1,3-oxathianes derived from myrtenal, confirming their molecular structures. acs.org Such studies typically reveal that the 1,3-oxathiane ring adopts a chair conformation, which is generally the most stable arrangement for six-membered rings. The analysis confirms the spatial orientation of substituents, distinguishing between axial and equatorial positions, which is fundamental to understanding the molecule's stereochemistry. mdpi.com The reliability of this technique is such that it serves as the benchmark against which computational and solution-state spectroscopic data are often compared. mdpi.com

Computational Approaches to the Conformational Landscape and Stereoelectronic Effects

Complementing experimental methods, computational chemistry offers powerful tools to explore the full conformational landscape of molecules like this compound and to dissect the subtle stereoelectronic effects that govern their structure and stability. nih.govepa.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Energies and Geometries

Ab initio and Density Functional Theory (DFT) calculations are at the forefront of computational chemistry for accurately predicting the geometries and relative energies of different conformers. nih.gov These methods have been applied to the 1,3-oxathiane ring system to understand its intrinsic conformational preferences. researchgate.netresearchgate.net

Studies on the parent 1,3-oxathiane molecule using methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have shown that the chair conformer is the global minimum on the potential energy surface. researchgate.net The calculations can also map the pathways for ring inversion, identifying transition states such as boat and twist-boat conformations. researchgate.net For substituted 1,3-oxathianes, DFT calculations can quantify the energy difference between conformers where the substituent is in an axial versus an equatorial position. For example, simulations of 5-methyl-1,3-oxathiane at the DFT PBE/3ζ and RI-MP2/λ2 levels of theory have been used to estimate the conformational free energy of the methyl group. researchgate.net These calculations provide a detailed energetic map of the conformational possibilities, which is often difficult to obtain solely from experimental data.

Table 1: Calculated Relative Energies for 1,3-Oxathiane Conformers

| Conformer | Calculation Level | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | HF/6-31G(d) | 0.00 |

| Twist-Boat | HF/6-31G(d) | ~5-6 |

Note: Data is generalized from typical findings for six-membered rings; specific values for this compound require dedicated calculations.

Investigation of Anomeric Effects and Other Stereoelectronic Interactions

The 1,3-oxathiane ring is a rich system for studying stereoelectronic interactions, most notably the anomeric effect. The anomeric effect, in its generalized form, describes the preference for gauche conformations about the C-Y bond in an X-C-Y system, where X and Y are heteroatoms with lone pairs. scripps.edu In 1,3-oxathiane, this involves interactions between the lone pairs of the oxygen and sulfur atoms and adjacent antibonding (σ*) orbitals.

Computational studies using Natural Bond Orbital (NBO) analysis have been instrumental in dissecting these effects. acs.org For the 1,3-oxathiane ring, key hyperconjugative interactions include those between the lone pairs on oxygen (n(O)) and sulfur (n(S)) and the antibonding orbitals of adjacent C-H, C-C, and C-S bonds. nih.govresearchgate.net Anomeric n(X) → σ*(C-H_ax) interactions are dominant at the C(2), C(4), and C(6) positions. nih.govresearchgate.net The balance of these stabilizing delocalizations, along with classic steric repulsions, determines the final geometry and conformational preferences of the ring and its substituents. acs.org

Table 2: Key Stereoelectronic Interactions in the 1,3-Oxathiane Chair Conformer

| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |

|---|---|---|---|

| Anomeric | n(O) | σ*(C-S) | Stabilizing |

| Anomeric | n(S) | σ*(C-O) | Stabilizing |

| Hyperconjugation | n(O) | σ*(C6-H_axial) | Stabilizing, influences bond lengths |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental results for validation. rsc.org DFT methods are widely used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J-couplings). nih.govsoton.ac.uk

For a molecule like this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra for different low-energy conformers (e.g., equatorial-propyl chair vs. axial-propyl chair). The calculated parameters for each conformer can then be averaged, weighted by their calculated Boltzmann populations at a given temperature, to yield a predicted spectrum for the equilibrium mixture. nih.gov

This predicted spectrum is then compared to the experimentally measured spectrum. A strong agreement between the predicted and experimental data provides confidence in the accuracy of the computed geometries and relative energies of the conformers. mdpi.comrsc.org This synergistic approach, combining high-level computation with experimental verification, is a powerful strategy for detailed conformational analysis in solution. soton.ac.uk

Reactivity Profiles and Mechanistic Insights into 1,3 Oxathiane Chemistry

Reactions Involving Carbon-Carbon Bond Formation and Functional Group Interconversions

The 1,3-oxathiane (B1222684) moiety is a valuable tool in synthetic strategies that require the formation of new carbon-carbon bonds, often serving as a chiral auxiliary to control stereochemistry. researchgate.net The carbon atom at the 2-position (C-2), situated between the oxygen and sulfur atoms, can be deprotonated to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides and carbonyl compounds, to create new C-C bonds.

Furthermore, the 1,3-oxathiane ring can be functionalized and these functional groups can be interconverted using standard synthetic methodologies. fiveable.meub.edu For instance, an alcohol group on a substituent of the ring can be converted into a good leaving group, like a tosylate or mesylate, which can then be displaced by a nucleophile. ub.eduvanderbilt.edu These transformations allow for the elaboration of complex molecules while the 1,3-oxathiane core remains intact.

Table 1: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |

|---|---|---|---|

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Convert alcohol to a good leaving group |

| Tosylate (-OTs) | NaBr, DMF | Bromide (-Br) | Nucleophilic substitution |

| Aldehyde (-CHO) | PCC, CH₂Cl₂ | Carboxylic Acid (-COOH) | Oxidation |

Research has demonstrated that carbanions derived from 4-substituted-1,3-oxathianes can react with aldehydes like benzaldehyde (B42025) to form adducts. researchgate.net The stereoselectivity of such reactions is influenced by the nature of the cation and the solvent used. researchgate.net For example, the magnesium anion of 2-phenyl-4-t-butyldiphenylsilyloxy-1,3-oxathiane reacts with benzaldehyde to yield the corresponding alcohol adduct with a significant diastereomeric ratio. researchgate.net

Selective Cleavage and Ring Opening Reactions of 1,3-Oxathianes

While stable under many conditions, the 1,3-oxathiane ring can be selectively cleaved when desired. This cleavage is a key step when the ring is used as a protecting group for a carbonyl functional group or as a temporary scaffold in a larger synthesis. The methods for ring-opening can be broadly categorized as reductive or hydrolytic.

Reductive cleavage of the 1,3-oxathiane ring typically involves the scission of the carbon-sulfur bonds. This approach is analogous to the desulfurization of thioacetals and dithianes. organic-chemistry.org Reagents such as Raney Nickel (Ra-Ni) in an alcohol solvent are commonly employed for this purpose. The reaction proceeds via a free-radical mechanism on the surface of the nickel catalyst, ultimately replacing the C-S bonds with C-H bonds. Other reducing systems, including sodium in liquid ammonia (B1221849) or lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid, can also effect this transformation. organic-chemistry.org These methods are particularly useful when a complete removal of the sulfur atom and retention of the oxygen-containing portion of the molecule is desired.

When a 1,3-oxathiane is used as a protecting group for an aldehyde or ketone, the goal is to hydrolyze the ring and regenerate the parent carbonyl compound. organic-chemistry.org This deprotection is typically achieved under acidic conditions. organic-chemistry.org The mechanism involves protonation of one of the heteroatoms (usually the more basic oxygen), followed by ring opening and attack by water. Subsequent steps lead to the formation of the carbonyl compound and the corresponding 3-mercapto-1-propanol (B27887) derivative.

A variety of reagents and conditions have been developed to facilitate this transformation, often aiming for mildness and chemoselectivity. organic-chemistry.org

Table 2: Selected Reagents for 1,3-Oxathiane Deprotection

| Reagent System | Conditions | Comments |

|---|---|---|

| Iodine (catalytic) | Wet, neutral conditions | Mild and efficient for deprotection. |

| Cerium(III) triflate | Wet nitromethane, room temp. | Chemoselective, works at near-neutral pH. organic-chemistry.org |

| Silver salt - Iodine | Mild conditions | Effective for deprotection of monothioacetals. researchgate.net |

Oxidative methods can also be employed for the cleavage of 1,3-oxathianes. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) dramatically increases the lability of the ring towards acid-catalyzed hydrolysis. thieme-connect.de This two-step sequence, involving oxidation followed by hydrolysis, provides a very mild and high-yielding method for deprotection. thieme-connect.de

Mechanisms of Formation in Biological and Synthetic Contexts

The formation of the 1,3-oxathiane ring is a synthetically important process, occurring through the reaction of a bifunctional precursor containing a thiol and a hydroxyl group with a carbonyl compound. This reaction can be controlled to achieve high levels of stereoselectivity.

The compound 2-methyl-4-propyl-1,3-oxathiane (B1203451) is a key aroma component of yellow passion fruit. chemicalbook.comthegoodscentscompany.com Its synthesis, both biologically and in the laboratory, proceeds from the reaction of 3-mercaptohexan-1-ol with acetaldehyde (B116499). nih.gov This is a classic example of cyclic acetal (B89532) formation.

The mechanism is typically acid-catalyzed. First, the oxygen of the acetaldehyde carbonyl group is protonated by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. The hydroxyl group of 3-mercaptohexan-1-ol then attacks the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequently, the thiol group of the same molecule attacks the same carbon in an intramolecular fashion. Following the loss of a water molecule and deprotonation, the stable six-membered 1,3-oxathiane ring is formed. The presence of substituents on the backbone (the propyl group) and at the C-2 position (the methyl group) leads to the formation of stereoisomers (cis and trans). sigmaaldrich.com

The 1,3-oxathiane ring can serve as an effective chiral auxiliary, directing the stereochemical outcome of reactions on appended side chains. acs.org This is particularly evident in the addition of organometallic reagents (like Grignard or organolithium reagents) to ketones bearing a 1,3-oxathiane moiety.

The mechanism of this diastereoselection often involves chelation control. acs.org The oxygen and sulfur atoms of the 1,3-oxathiane ring can coordinate to the metal cation (e.g., Mg²⁺ from a Grignard reagent). This chelation creates a rigid, bicyclic transition state. The steric bulk of this locked conformation then directs the incoming nucleophilic R-group of the organometallic reagent to attack the carbonyl from the less hindered face. This controlled approach leads to the preferential formation of one diastereomer of the resulting tertiary alcohol. The degree of diastereoselectivity is dependent on factors such as the specific organometallic reagent used, the solvent, and the substitution pattern on the oxathiane ring itself. researchgate.netacs.org

Advanced Analytical Methodologies for Detection and Characterization of 4 Propyl 1,3 Oxathiane

Chromatographic Separations for Isomer and Enantiomer Resolution

Chromatography is a fundamental technique for the separation of complex mixtures. For a chiral compound like 4-Propyl-1,3-oxathiane, which can exist as different stereoisomers, specialized chromatographic methods are essential for their resolution.

Gas chromatography is a powerful tool for the separation of volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in its separation from other volatile compounds in a given sample. The choice of the capillary column's stationary phase is critical for achieving the desired separation. For instance, polar columns, such as those with a DB-Wax phase, are effective in separating isomers of related oxathianes. nist.gov The retention index of a compound on a specific column can aid in its identification.

Multidimensional gas chromatography (MDGC) offers enhanced resolution by employing columns with different selectivities to separate co-eluting compounds. This technique has been successfully used for the enantiomeric distributions of cis- and trans-2-methyl-4-propyl-1,3-oxathiane (B1623917) in passion fruit extracts. researchgate.net

High-performance liquid chromatography is a versatile technique for the separation of a wide range of compounds. For the specific challenge of separating enantiomers, chiral HPLC is the method of choice. drexel.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

While specific applications of chiral HPLC for this compound are not extensively documented in the provided search results, the principles of chiral chromatography are broadly applicable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful for a wide range of chiral separations. sigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The choice of mobile phase, typically a mixture of organic solvents, is crucial for optimizing the separation. Given that 2-Methyl-4-propyl-1,3-oxathiane (B1203451) has been identified as a biomarker for alcohol consumption detectable by HPLC, it underscores the applicability of this technique for oxathiane derivatives. biosynth.com

Mass Spectrometry (MS) for Ultra-Trace Quantification and Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC, it provides a powerful tool for both the identification and quantification of compounds at very low concentrations.

For the accurate quantification of trace-level volatile compounds in complex matrices, Stable Isotope Dilution Assay (SIDA) is considered the gold standard. This method involves the addition of a known amount of a stable isotope-labeled version of the target analyte to the sample. This isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis, thus compensating for any losses or matrix effects.

A validated SIDA method using headspace-solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for the quantification of cis-2-Methyl-4-propyl-1,3-oxathiane in wine. nih.govacs.org This approach allows for the detection and quantification of the compound at nanogram-per-liter levels. nih.govacs.org The HS-SPME technique is a solvent-free extraction method that is ideal for concentrating volatile compounds from the headspace of a sample before their introduction into the GC-MS system.

Table 1: GC-MS Parameters for the Analysis of 2-Methyl-4-propyl-1,3-oxathiane

| Parameter | Value |

|---|---|

| Column | DB-Wax |

| Column Dimensions | 60 m x 0.32 mm x 0.25 µm |

| Carrier Gas | H₂ |

| Injection Mode | Splitless |

| Desorption Temperature | 250 °C |

| Oven Program | 40 °C (3 min), then 5 °C/min to 250 °C (10 min) |

| MS Ionization | Electron Impact (70 eV) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

This data is based on the analysis of the related compound, trans-2-methyl-4-n-propyl-1,3-oxathiane, and is illustrative of the conditions that could be applied to this compound. nist.gov

To determine the enantiomeric distribution of chiral compounds, chiral gas chromatography-mass spectrometry (chiral GC-MS) is employed. This technique uses a chiral stationary phase in the GC column to separate the enantiomers before they are detected by the mass spectrometer. A stable isotope dilution assay employing headspace solid-phase microextraction with chiral GC-MS has been successfully developed and validated for the analysis of cis-2-Methyl-4-propyl-1,3-oxathiane in wine. researchgate.net This methodology allowed for the quantification of the individual enantiomers, (2R,4S)-2-MPO and (2S,4R)-2-MPO, at concentrations ranging from undetected to several hundred nanograms per liter. researchgate.net

Integrated Analytical Platforms for Complex Matrices

The analysis of this compound in complex matrices such as food and beverages necessitates an integrated analytical platform that combines efficient sample preparation with sensitive and selective detection. The combination of Headspace-Solid-Phase Microextraction (HS-SPME) with GC-MS or chiral GC-MS represents such a platform.

This integrated approach allows for the extraction and concentration of the volatile this compound from the sample matrix, followed by its separation from other volatile components and its subsequent identification and quantification. The use of SIDA within this platform ensures the accuracy and reliability of the quantitative results, even at ultra-trace levels. The successful application of this platform for the analysis of the structurally similar 2-Methyl-4-propyl-1,3-oxathiane in the complex matrix of wine demonstrates its suitability for the analysis of this compound. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-4-propyl-1,3-oxathiane |

| cis-2-Methyl-4-propyl-1,3-oxathiane |

| trans-2-methyl-4-n-propyl-1,3-oxathiane |

| (2R,4S)-2-Methyl-4-propyl-1,3-oxathiane |

Environmental and Biological Occurrence of 4 Propyl 1,3 Oxathiane: Formation and Distribution

Natural Occurrence and Detection in Food and Beverages

4-Propyl-1,3-oxathiane derivatives are naturally occurring compounds, most notably identified in yellow passion fruit juice. researchgate.netperfumerflavorist.com The derivative, 2-methyl-4-propyl-1,3-oxathiane (B1203451), is recognized for its powerful sensory impact, contributing a tropical, green passion fruit note with a tartness similar to grapefruit. researchgate.netperfumerflavorist.com Its presence has been a subject of significant research in the context of wine aroma.

The existence of 2-methyl-4-propyl-1,3-oxathiane in wine was investigated based on the known co-occurrence of its chemical precursors. acs.orgnih.gov For the first time, the cis geometric isomer (cis-1) was identified in various wines. acs.orgnih.govacs.org

A stable isotope dilution assay (SIDA) was developed and validated for its quantification, utilizing headspace–solid-phase microextraction (HS–SPME) coupled with gas chromatography–mass spectrometry (GC–MS). acs.org This analytical method allowed for the precise measurement of the compound in a survey of commercial wines. The concentrations of cis-2-methyl-4-propyl-1,3-oxathiane were found to range from undetectable levels up to 460 ng/L. acs.orgnih.govacs.org Although these concentrations were below the determined sensory detection threshold of 7.1 μg/L in a neutral white wine, the findings are significant for understanding the fate of important wine aroma compounds. acs.orgacs.org

Table 1: Analytical and Sensory Threshold Data for cis-2-Methyl-4-propyl-1,3-oxathiane in Wine

| Parameter | Value | Reference |

|---|---|---|

| Analytical Method | SIDA-HS-SPME-GC-MS | acs.orgsquarespace.com |

| Limit of Detection (LOD) | 2.6 ng/L | acs.orgnih.gov |

| Concentration Range in Surveyed Wines | Undetectable to 460 ng/L | acs.orgnih.govsquarespace.com |

| Odor Detection Threshold (in neutral white wine) | 7.1 µg/L | acs.orgacs.orgsquarespace.com |

The formation of 2-methyl-4-propyl-1,3-oxathiane in wine is a direct result of the chemical reaction between the varietal thiol 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde (B116499). researchgate.netacs.org Both of these precursor compounds are commonly found in wine. acs.orgnih.gov The presence of cis-2-methyl-4-propyl-1,3-oxathiane is strongly correlated with the concentration of 3-SH, with a determined correlation coefficient (r) of 0.72. acs.orgsquarespace.com

The evolution of this oxathiane is closely linked to the stages of alcoholic fermentation. Studies monitoring its development during the fermentation of Sauvignon blanc juice showed that its concentration, along with acetaldehyde and 3-sulfanylhexyl acetate (B1210297) (3-SHA), increased initially, peaked in the early to middle stages of fermentation, and then decreased toward the end. researchgate.netacs.org This dynamic relationship suggests that the formation of 2-methyl-4-propyl-1,3-oxathiane can act as a sink, partially explaining the loss of the important aroma compound 3-SH in wine over time. squarespace.comresearchgate.net

2-Methyl-4-propyl-1,3-oxathiane has four possible isomers, of which two are known to occur in nature. perfumerflavorist.com The compound is found naturally in yellow passion fruit. perfumerflavorist.comthegoodscentscompany.com Research has noted differences in the sensory perception of its isomers. For instance, the (+)-cis isomer is described as having a "sulphury, rubbery, tropical fruit" odor, while the (-)-cis isomer is characterized as "flat, estery, camphoraceous". thegoodscentscompany.com The odor threshold in water for the (+)-cis isomer is 2 ppb, whereas for the (-)-cis isomer, it is 4 ppb. thegoodscentscompany.com

Transformation Pathways and Stability in Natural Environments

The stability of 2-methyl-4-propyl-1,3-oxathiane has been investigated within the context of wine storage. A study assessing the compound in Sauvignon blanc wine over a one-year period revealed its general instability, showing a consistent decrease in concentration over time. researchgate.netacs.org

However, several factors were found to influence its retention. The stability of cis-2-methyl-4-propyl-1,3-oxathiane was enhanced by the addition of acetaldehyde (100 mg/L), a lower pH of 3.0, and storage at a cold temperature of 4 °C. researchgate.netacs.org These findings indicate that the formation of the oxathiane is part of a chemical equilibrium. acs.org Its presence and concentration can fluctuate, potentially acting as either a sink or a source for 3-SH in wine during aging. researchgate.netacs.org

Table 2: Factors Influencing the Stability of cis-2-Methyl-4-propyl-1,3-oxathiane in Wine

| Condition | Effect on Stability | Reference |

|---|---|---|

| 1-Year Storage (Control) | Consistent Decrease (General Instability) | researchgate.netacs.org |

| Addition of Acetaldehyde (100 mg/L) | Increased Retention | researchgate.netacs.org |

| Low pH (3.0) | Increased Retention | researchgate.netacs.org |

| Low Temperature (4 °C) | Increased Retention | researchgate.netacs.org |

Broader Context of 1,3-Oxathiane (B1222684) Derivatives in Environmental Samples

The 1,3-oxathiane heterocyclic ring system is the basis for a variety of compounds found in both natural and synthetic contexts. While detailed studies on the environmental distribution of this compound are limited, the broader class of 1,3-oxathianes is recognized for its applications in different fields. For example, the 1,4-oxathiin (B13834599) skeleton, a related structure, is central to a family of systemic fungicides like carboxin (B1668433) and oxycarboxin. mdpi.com

Derivatives of 1,3-oxathiane are valued as flavor and fragrance compounds due to their potent sensory characteristics. google.com They are utilized in a wide range of consumer products, including perfumes, beverages, and foodstuffs, to impart specific fruity and green notes. perfumerflavorist.comgoogle.com The synthesis and stereochemistry of various 1,3-oxathiane derivatives are subjects of ongoing chemical research, exploring their structural features and potential for use as asymmetric reagents in organic synthesis. researchgate.net

Future Research Directions and Uncharted Territories in 1,3 Oxathiane Academic Inquiry

Development of Novel and Green Synthetic Methodologies

The synthesis of 1,3-oxathianes traditionally relies on well-established condensation reactions. However, the future of synthetic chemistry lies in the development of methodologies that are not only efficient but also environmentally benign. This represents a significant area for future inquiry.

Key Research Thrusts:

Biocatalysis and Chemo-enzymatic Routes: The use of enzymes, either as isolated catalysts or within whole-cell systems, for the construction of the 1,3-oxathiane (B1222684) ring is a virtually unexplored area. researchgate.netkcl.ac.uk Future research should focus on identifying or engineering enzymes (e.g., from sulfur-metabolizing microbes) that can catalyze the key bond-forming reactions under mild, aqueous conditions. researchgate.net A particularly promising avenue is the development of enzymatic cascades that can produce chiral 1,3-oxathianes with high enantioselectivity, moving beyond current organocatalytic methods.

Continuous Flow Chemistry: Flow chemistry offers enhanced safety, scalability, and reaction control compared to batch processes. nih.govspringerprofessional.demdpi.com Applying this technology to 1,3-oxathiane synthesis could enable the use of hazardous reagents in a controlled manner and facilitate rapid optimization of reaction conditions. nih.gov Future work could involve designing integrated flow systems that combine synthesis, purification, and in-line analysis, significantly accelerating the discovery of new derivatives. thieme-connect.com

Lifecycle Assessment of Synthesis: A crucial aspect of green chemistry is a holistic evaluation of a synthetic route's environmental impact. Future studies should not only focus on reaction efficiency but also conduct comprehensive lifecycle assessments of new synthetic methods for compounds like 4-propyl-1,3-oxathiane, considering factors like solvent use, energy consumption, and waste generation.

| Methodology | Current Status (General Heterocycles) | Future Direction for 1,3-Oxathianes |

| Biocatalysis | Use of imine reductases, catalases for N-heterocycles. researchgate.net | Screening for novel enzymes, enzyme engineering for stereoselectivity, multi-enzyme cascade synthesis. |

| Flow Chemistry | Synthesis of indoles, automated platforms. mdpi.com | Development of scalable, safe, and automated synthesis protocols; integration with other technologies. |

| Alternative Solvents | Use of water, ionic liquids, supercritical fluids. frontiersin.org | Systematic investigation of green solvent effects on reaction rates and selectivity. |

| Photocatalysis | Visible-light induced reactions for various heterocycles. springerprofessional.dethieme-connect.com | Exploration of photo-redox catalyzed routes to functionalized 1,3-oxathianes. |

Advanced Spectroscopic and Diffraction Techniques for Intricate Structural Elucidations

While standard techniques like NMR and mass spectrometry are routine for characterizing 1,3-oxathianes, deeper structural questions remain. The precise determination of conformational equilibria, absolute configuration, and weak intermolecular interactions requires the application of more advanced analytical methods.

Key Research Thrusts:

Vibrational Circular Dichroism (VCD) Spectroscopy: For chiral 1,3-oxathianes, such as the enantiomers of cis-4-propyl-2-methyl-1,3-oxathiane, determining the absolute configuration is critical. VCD spectroscopy offers a powerful solution-phase method for this purpose. wikipedia.orgbruker.com By comparing experimental VCD spectra with those predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute stereochemistry can be unambiguously assigned without the need for crystallization. wikipedia.orgjascoinc.com

Synchrotron-Based X-ray Diffraction: Obtaining high-quality single crystals suitable for conventional X-ray crystallography can be challenging. Synchrotron radiation, with its high flux and tunable energy, enables the structural analysis of microcrystals or weakly diffracting samples. royalsocietypublishing.orgdiamond.ac.uksynchrotron-analysis.ch This technology will be crucial for elucidating the solid-state structures of novel 1,3-oxathiane derivatives and for studying their crystal packing and intermolecular interactions with high precision. nih.gov

Advanced NMR Techniques: Modern multi-dimensional and heteronuclear NMR experiments can provide detailed insights into the conformational dynamics of the 1,3-oxathiane ring. researchgate.netsemanticscholar.orgacs.org Future studies could employ techniques like residual dipolar coupling (RDC) NMR or 19F NMR of tagged derivatives to map subtle conformational preferences and study transient molecular interactions in solution. acs.org

| Technique | Information Gained | Future Application to 1,3-Oxathianes |

| VCD Spectroscopy | Absolute configuration and solution-state conformation of chiral molecules. wikipedia.org | Unambiguous assignment of stereocenters in chiral derivatives like this compound. |

| Synchrotron XRD | High-resolution 3D structure from microcrystals; electron density mapping. royalsocietypublishing.orgasminternational.org | Structural elucidation of derivatives that fail to form large crystals; detailed analysis of non-covalent interactions. |

| Advanced NMR | Detailed conformational analysis, internuclear distances, weak interactions. auremn.org.br | Probing ring inversion barriers, quantifying axial/equatorial preferences, and studying interactions with other chiral molecules. |

Refined Computational Models for Complex Reactivity and Selectivity Predictions

Computational chemistry is an indispensable tool in modern chemical research. For 1,3-oxathianes, moving beyond standard structural calculations to accurately predict reactivity, reaction outcomes, and spectroscopic properties is a key future challenge.

Key Research Thrusts:

Machine Learning (ML) for Reactivity Prediction: The regioselectivity and stereoselectivity of reactions involving the 1,3-oxathiane ring can be subtle. ML models, trained on large datasets of experimental results and computed molecular descriptors, have the potential to predict reaction outcomes with high accuracy. nih.govresearchgate.netnih.gov Future work should focus on creating curated datasets for sulfur heterocycles to train specialized ML algorithms capable of predicting, for instance, the preferred site of lithiation or the stereochemical outcome of an addition reaction. acs.org

AI-Driven Retrosynthesis: Designing synthetic routes for complex molecules containing a 1,3-oxathiane core can be challenging. AI-powered retrosynthesis tools can analyze a target structure and propose multiple viable synthetic pathways by drawing on vast reaction databases. chemcopilot.comgrace.comarxiv.org The development of algorithms that better understand the specific reactivity of sulfur heterocycles will be a significant step forward. chemrxiv.org

Integrated Spectroscopic Prediction: A powerful approach involves the tight integration of computation and experiment. Future research should aim to develop automated workflows where quantum chemical models not only predict structures but also accurately simulate various spectra (NMR, IR, VCD). This would allow for more rapid and confident structural confirmation of newly synthesized 1,3-oxathianes.

Elucidation of Broader Environmental Transformation Mechanisms

The increasing prevalence of synthetic compounds necessitates a thorough understanding of their environmental fate. For 1,3-oxathianes like this compound, which is used as a flavor and fragrance agent, this is an uncharted territory of critical importance.

Key Research Thrusts:

Biodegradation Pathways: The metabolic fate of the 1,3-oxathiane ring in microorganisms is largely unknown. Future research must focus on identifying microbial species and enzymatic pathways responsible for its degradation. nih.govresearchgate.net This involves screening for microbes in relevant environments (e.g., wastewater treatment plants), identifying metabolites, and characterizing the enzymes involved in ring cleavage and sulfur metabolism.

Ecotoxicity Assessment: The potential environmental impact of 1,3-oxathianes and their degradation products is a significant knowledge gap. nih.gov Standardized ecotoxicity tests on representative aquatic and terrestrial organisms are needed to assess their potential for harm. mdpi.com Given the neurotoxic potential of some sulfur heterocycles like thiophene, such studies are essential for a complete environmental risk assessment. nih.gov

Abiotic Degradation: Besides biodegradation, abiotic processes like hydrolysis and photolysis can contribute to the environmental transformation of organic molecules. The stability of the 1,3-oxathiane ring under various environmental conditions (pH, sunlight) needs to be systematically investigated.

Exploration of Stereoselective Interactions in Chemical Systems

The chirality inherent in many 1,3-oxathiane derivatives, including this compound, opens up avenues for their use in stereoselective processes, an area ripe for exploration.

Key Research Thrusts:

Asymmetric Catalysis: While used as chiral auxiliaries, the potential of 1,3-oxathiane scaffolds as chiral ligands for metal-catalyzed reactions or as organocatalysts themselves is underdeveloped. Future research should involve the design and synthesis of novel chiral 1,3-oxathianes and the evaluation of their performance in a range of asymmetric transformations.

Molecular Recognition: The specific three-dimensional structure and the presence of heteroatoms make 1,3-oxathianes interesting candidates for molecular recognition studies. Investigating their non-covalent interactions with chiral receptors or biological macromolecules like proteins could reveal new applications in sensing or medicinal chemistry. nih.govresearchgate.net

Chiral Probes: The development of 1,3-oxathiane-based chiral derivatizing agents or solvating agents for NMR spectroscopy could provide new tools for determining the enantiomeric excess of other classes of chiral molecules.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-propyl-1,3-oxathiane, and how can stereochemical purity be ensured during synthesis?

- Synthesis of this compound derivatives typically involves cyclization reactions using thiols and carbonyl precursors under acidic or thermal conditions. For example, analogous oxathiane compounds (e.g., 2-methyl-4-propyl-1,3-oxathiane) are synthesized via condensation of mercaptoacetates with aldehydes, followed by purification using column chromatography to isolate cis/trans isomers . Nuclear magnetic resonance (NMR) and chiral chromatography are critical for verifying stereochemical purity and confirming structural integrity .

Q. How is this compound structurally characterized, and what spectroscopic techniques are most reliable for its identification?

- Gas chromatography-mass spectrometry (GC-MS) and high-resolution NMR (¹H, ¹³C, and 2D COSY) are standard for structural elucidation. For instance, the cis/trans isomerism of 2-methyl-4-propyl-1,3-oxathiane was resolved using retention index matching and fragmentation patterns in GC-MS . Infrared (IR) spectroscopy can further validate functional groups like the oxathiane ring’s C-O and C-S bonds .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the toxicological profile of this compound, particularly in long-term exposure studies?

- A 90-day oral toxicity study in Wistar rats (15/sex/group) provides a template: administer the compound dissolved in a carrier (e.g., corn oil) at doses up to 0.44 mg/kg bw/day, monitor body weight, food intake, hematological parameters (e.g., hemoglobin, leukocyte counts), and conduct histopathological evaluations post-necropsy . The no-observed-adverse-effect level (NOAEL) derived from such studies informs risk assessments but requires validation through comparative metabolic profiling to address species-specific differences .

Q. How should researchers resolve contradictions between in silico predictions and empirical data for this compound’s safety in food additives?

- The Joint FAO/WHO Committee identified discrepancies between estimated dietary exposures (300 µg/day) and safety margins derived from structurally related compounds. For example, while 2-methyl-4-propyl-1,3-oxathiane showed a NOAEL of 0.44 mg/kg bw/day in rats, its margin of safety (88-fold) was deemed insufficient for (±)-cis/trans-2-pentyl-4-propyl-1,3-oxathiane . Researchers must prioritize in vitro metabolism assays (e.g., hepatic microsome studies) and genotoxicity screens (Ames test) to reconcile predictive models with experimental outcomes .

Q. What methodologies are optimal for analyzing this compound in complex matrices like food or biological samples?

- Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits below 1 ppb in food matrices. For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity, particularly when distinguishing isomers . Method validation should include spike-recovery experiments and inter-laboratory reproducibility checks to minimize matrix interference .

Data Gaps and Research Priorities

Q. Why is there a critical need for metabolic pathway data on this compound, and how can these studies be designed?

- Current safety evaluations rely on extrapolations from structurally similar compounds, which may not account for unique metabolic activation pathways. Radiolabeled tracer studies (e.g., ¹⁴C-labeled this compound) in rodent models, combined with high-resolution mass spectrometry (HRMS), can map metabolites and identify potential toxic intermediates . Comparative pharmacokinetics in human hepatocyte models are also essential to assess relevance to human health .

Q. How can researchers address the lack of environmental fate data for this compound?

- Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) and soil adsorption studies (e.g., batch equilibrium method) should quantify persistence and bioaccumulation potential. Ecotoxicological endpoints (e.g., Daphnia magna acute toxicity) must be evaluated to inform regulatory frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.